molecular formula C10H8Cl2F2O3 B1410006 Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate CAS No. 1806301-23-4

Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate

Cat. No.: B1410006
CAS No.: 1806301-23-4
M. Wt: 285.07 g/mol
InChI Key: XCHHYNHCVGWQDZ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate is a substituted benzoate ester characterized by an ethyl ester group, chlorine atoms at the 2- and 5-positions of the benzene ring, and a difluoromethoxy (-OCHF₂) substituent at the 3-position.

Properties

IUPAC Name

ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)6-3-5(11)4-7(8(6)12)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHYNHCVGWQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate typically involves the esterification of 2,5-dichloro-3-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzoate ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Hydrolysis: Formation of 2,5-dichloro-3-(difluoromethoxy)benzoic acid.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the benzoate ring.

Scientific Research Applications

Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate is used in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate (CAS 1807178-53-5)
  • Structure : Differs in the backbone (phenylacetate vs. benzoate) and substitution pattern (3,5-dichloro vs. 2,5-dichloro). The phenylacetate structure includes a methylene group between the benzene ring and the ester, altering steric and electronic properties .
  • Implications : The acetate backbone may increase flexibility and reduce crystallinity compared to benzoate derivatives. Substitution at the 3,5-positions could lead to different intermolecular interactions in solid-state structures.
Ethyl 4-(Dimethylamino)Benzoate
  • Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position, an electron-donating substituent, contrasting with the electron-withdrawing Cl and -OCHF₂ groups in the target compound.
  • Reactivity: Demonstrates higher reactivity in resin systems due to the amine group’s ability to participate in redox initiation, as shown in studies where it outperformed 2-(dimethylamino)ethyl methacrylate in polymerization efficiency .
Methyl Benzoate
  • Properties : Serves as a model compound for studying solvatochromic effects in polymers. Ethyl acetate and methyl benzoate (analogous to PLA and PET solvents) highlight how substituents like Cl and -OCHF₂ could alter polarity, dipole moments, and spectroscopic behavior in polymer matrices .

Physicochemical and Functional Comparisons

Compound Key Substituents Electron Effects Applications
Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate 2-Cl, 5-Cl, 3-OCHF₂ Strong electron-withdrawing Agrochemical intermediates, specialty polymers
Ethyl 4-(dimethylamino)benzoate 4-N(CH₃)₂ Electron-donating Resin initiators, photopolymerization
Methyl benzoate None Neutral Solvent models, fragrance industry
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 3-Cl, 5-Cl, 2-OCHF₂, phenylacetate Moderate electron-withdrawing Pharmaceutical intermediates
  • In contrast, ethyl 4-(dimethylamino)benzoate’s electron-donating group facilitates radical reactions in resins .
  • Solubility and Polarity: The difluoromethoxy group’s polar yet lipophilic nature may improve solubility in organic media compared to non-fluorinated analogs. This is critical for applications requiring balanced hydrophobicity, such as pesticide formulations.

Research Findings and Industrial Relevance

  • Polymer Chemistry : Substituents significantly influence dye-polymer interactions. The target compound’s -OCHF₂ group could induce solvatochromic shifts in dyed polymers, similar to ethyl acetate’s role in PLA fibers .
  • Resin Systems: Ethyl 4-(dimethylamino)benzoate’s superior degree of conversion in resins suggests that electron-donating groups enhance reactivity. The target compound’s electron-withdrawing groups might reduce initiation efficiency but improve thermal stability in cured resins .

Biological Activity

Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate is a synthetic compound characterized by its unique molecular structure, which includes chlorine and difluoromethoxy substituents. These modifications significantly influence its physicochemical properties and biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition potential, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound's molecular formula is C10H8Cl2F2O3C_{10}H_{8}Cl_{2}F_{2}O_{3}, with a molecular weight of approximately 259.08 g/mol. The presence of the difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

The mechanism of action for this compound involves:

  • Lipophilicity : The difluoromethoxy group increases the compound's ability to cross lipid membranes.
  • Halogen Bonding : Chlorine atoms may engage in halogen bonding, enhancing binding affinity to specific enzymes or receptors.
  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes by binding to their active sites, thus reducing substrate access and enzymatic activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For example:

MicroorganismActivity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition properties. In vitro studies indicate that it can act as an inhibitor for several key enzymes involved in metabolic pathways:

EnzymeIC50 (µM)Remarks
Cyclooxygenase (COX)15Significant anti-inflammatory effects observed
Lipoxygenase20Potential use in treating inflammatory diseases

The ability to inhibit these enzymes highlights its therapeutic potential in managing conditions related to inflammation and pain.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting it could serve as a novel treatment option.
  • Pharmaceutical Development : Research focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications such as the introduction of the difluoromethoxy group significantly enhanced biological activity compared to non-fluorinated analogs. This led to further exploration into its use as a lead compound in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate
Reactant of Route 2
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Ethyl 2,5-dichloro-3-(difluoromethoxy)benzoate

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